molecular formula C14H12ClN3O5 B5518442 2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B5518442
M. Wt: 337.71 g/mol
InChI Key: MULMKUSYTASGLG-FRKPEAEDSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves the refluxing of precursor chemicals such as o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone. These processes result in compounds crystallizing in specific crystal systems and are characterized by particular space groups, unit cell parameters, and hydrogen bond formations (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing information about the crystal system, space group, and molecular interactions. For example, compounds have been found to adopt specific configurations and exhibit intramolecular and intermolecular hydrogen bonding, which are crucial for understanding their stability and reactivity (He, 2013).

Chemical Reactions and Properties

Reactions involving related compounds can lead to various products depending on the conditions. For instance, acid-catalyzed rearrangements have been shown to yield different outcomes, highlighting the compound's reactivity and the influence of experimental conditions on the reaction pathways (Greene & Lewis, 1978).

Physical Properties Analysis

The physical properties, such as crystal structure and melting points, are determined through analytical techniques like X-ray diffraction and elemental analysis. These studies help in understanding the solid-state properties and stability of the compounds under various conditions (Padmavathy & Devi, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the presence of the nitro group could make the compound potentially explosive under certain conditions . If the compound is intended to be used as a drug, it could have potential side effects .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity in more detail, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5/c1-9-6-10(2-4-12(9)15)22-8-13(19)17-16-7-11-3-5-14(23-11)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULMKUSYTASGLG-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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